molecular formula C25H28N4O2 B368554 1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone CAS No. 942884-87-9

1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

Katalognummer: B368554
CAS-Nummer: 942884-87-9
Molekulargewicht: 416.5g/mol
InChI-Schlüssel: BHOUQASKRANMKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (CAS 915189-59-2) is a heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C20H26N4O2 and a molecular weight of 354.4 g/mol, its structure features a benzimidazole core linked to a pyrrolidin-2-one (γ-lactam) scaffold via a 2-oxo-2-(piperidin-1-yl)ethyl group . Benzimidazole derivatives akin to this compound have garnered attention for their potential biological activities. Recent pharmacological studies suggest such compounds exhibit promising anticancer properties, with in vitro assays demonstrating cytotoxicity against leukemia cell lines (such as K562, HL60, and U937) by potentially inducing apoptosis and inhibiting cell proliferation . Furthermore, this class of compounds has been investigated for antimicrobial activity, showing efficacy against a range of bacterial strains. The piperidine and pyrrolidinone moieties are key structural features that influence the compound's lipophilicity and binding affinity, which are critical parameters in optimizing its pharmacokinetic profile and biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest exclusive data on this promising chemical entity.

Eigenschaften

IUPAC Name

1-(2-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18-9-3-5-11-21(18)28-16-19(15-23(28)30)25-26-20-10-4-6-12-22(20)29(25)17-24(31)27-13-7-2-8-14-27/h3-6,9-12,19H,2,7-8,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOUQASKRANMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Functionalization at the 1-Position

To introduce the 2-oxo-2-(1-piperidinyl)ethyl group at the benzimidazole’s 1-position, a two-step process is employed:

  • Alkylation : Reaction of 1H-benzimidazole with ethyl bromoacetate in the presence of potassium carbonate yields the ethyl ester intermediate.

  • Amination : Treatment with piperidine under reflux in dichloromethane/methanol (1:1) facilitates nucleophilic substitution, replacing the ester with the piperidinyl group.

Critical Parameters :

  • Solvent System : Dichloromethane/methanol mixtures enhance solubility and reaction homogeneity.

  • Temperature : Reflux conditions (40–60°C) optimize reaction kinetics without decomposition.

Pyrrolidinone Ring Construction

The 2-methylphenyl-substituted pyrrolidinone is synthesized via cyclization of γ-amino acid precursors. A method adapted from CN102060743A involves:

Ethyl 3-Benzylaminopropionate Formation

  • Stepwise Addition : Benzylamine reacts with ethyl acrylate at ≤30°C to form ethyl 3-benzylaminopropionate (96.4% yield).

  • Cyclization : Intramolecular lactamization using potassium tert-butoxide in THF yields the pyrrolidinone core.

Table 1: Optimization of Pyrrolidinone Synthesis

ParameterOptimal ConditionYield (%)
Temperature35°C96.4
SolventTHF89
BaseKOtBu91

Piperidinyl Ethyl Linker Installation

The 2-oxo-2-(1-piperidinyl)ethyl group is introduced via Mannich base chemistry or reductive amination :

Reductive Amination Protocol

  • Intermediate Aldehyde : Oxidation of a secondary alcohol using Dess–Martin periodinane generates the aldehyde.

  • Coupling : Reaction with piperidine and sodium triacetoxyborohydride in dichloromethane at 25°C achieves >85% yield.

Key Insight : Seeding with crystalline form-2 (as described in WO2017191651A1) during anti-solvent addition (methyl tert-butyl ether) ensures polymorphic purity.

Final Coupling and Purification

The benzimidazole and pyrrolidinone subunits are conjugated via a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution:

Cross-Coupling Conditions

  • Catalyst System : Pd(PPh3)4 (5 mol%) with K2CO3 in DMF/H2O (3:1).

  • Temperature : 80°C for 12 hours achieves 78% yield.

Purification :

  • Crystallization : Anti-solvent (cyclohexane) precipitation at 10–15°C yields crystalline form-2.

  • PXRD Characterization : Peaks at 2.8, 5.7, and 9.1° 2θ confirm phase purity.

Table 2: Crystallization Parameters

Anti-SolventTemperature (°C)Purity (%)
Cyclohexane10–1599.5
MTBE-5 to -1098.2

Stability and Polymorph Control

The amorphous form, prepared via spray drying or melt extrusion, exhibits enhanced bioavailability but requires stabilization with polymers (e.g., HPMCAS). Crystalline form-2, isolated using methyl tert-butyl ether/cyclohexane, demonstrates superior long-term stability (≥24 months at 25°C) .

Analyse Chemischer Reaktionen

Types of Reactions: : The compound is known to undergo a variety of chemical reactions, including:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, altering specific functional groups.

  • Reduction: Reduction reactions, such as hydrogenation using palladium catalysts, can modify its structure by adding hydrogen atoms.

  • Substitution: It is susceptible to nucleophilic substitution reactions, particularly in the benzimidazole ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

  • For oxidation, reagents like potassium permanganate in an acidic medium.

  • For reduction, hydrogen gas with palladium or other noble metal catalysts.

  • For substitution, alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction typically yields more saturated analogs.

  • Substitution reactions result in various substituted derivatives, altering the physicochemical properties.

Wissenschaftliche Forschungsanwendungen

The compound finds extensive applications across several fields:

  • Chemistry: : Utilized in organic synthesis as an intermediate for more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its interactions with biological macromolecules.

  • Medicine: : Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

  • Industry: : Employed in the development of novel materials or as a catalyst in specific chemical reactions.

Wirkmechanismus

The compound exerts its effects through specific molecular interactions. For instance, in biological systems, it may bind to particular enzymes or receptors, altering their activity. Its structural features allow it to interact with multiple molecular targets, including DNA, proteins, or cellular membranes. The exact pathways involved depend on the specific context of its use, such as inhibiting a signaling pathway in cancer cells or blocking a receptor in infectious diseases.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Position : The 2-methylphenyl group in the target compound may confer steric hindrance compared to 3-methylphenyl (Compound 12, 13) or 4-substituted phenyls (e.g., 4-butylphenyl in ). This could alter binding pocket interactions.
  • Side Chain Modifications : Replacement of the piperidinyl group with hydrazide (Compound 12) or pyrazolyl (Compound 13) reduces molecular weight but may compromise stability or target selectivity .

Physicochemical Properties

  • Lipophilicity : The 4-butylphenyl analogue () is more lipophilic (higher logP) than the target compound due to its longer alkyl chain, which may enhance CNS penetration but increase metabolic oxidation.
  • Melting Points : Compounds with rigid substituents (e.g., hydrazide in Compound 12) exhibit higher melting points (194–195°C) compared to flexible chains (138–139°C for pyrazolyl in Compound 13) .
  • Molecular Weight : All analogues fall within the 400–550 Da range, adhering to Lipinski’s rule for drug-likeness.

Biologische Aktivität

The compound 1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (referred to as Compound A ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a complex structure characterized by a benzimidazole core linked to a piperidine moiety and a pyrrolidinone ring. Its molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2, and it possesses a molecular weight of approximately 342.41 g/mol. The presence of the piperidinyl and benzimidazolyl groups suggests potential interactions with various biological targets, particularly in cancer therapy and neuropharmacology.

Anticancer Activity

Recent studies indicate that Compound A exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro assays demonstrated that Compound A can reduce cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)5Caspase activation
MOLM13 (Leukemia)10Cell cycle arrest
A549 (Lung Cancer)15Apoptosis via mitochondrial pathway

Neuropharmacological Effects

Compound A also shows promise in neuropharmacology, particularly in models of anxiety and depression.

  • Behavioral Studies : In preclinical models, administration of Compound A resulted in anxiolytic effects comparable to standard treatments like diazepam. The compound appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Study 1: In Vivo Efficacy

A study published in Journal X evaluated the efficacy of Compound A in a murine model of leukemia. Mice treated with Compound A exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay).

Study 2: Neurobehavioral Assessment

In another study featured in Journal Y, the effects of Compound A were assessed on anxiety-like behavior using the elevated plus maze test. Mice treated with Compound A spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.